N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide
Description
N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a thiophene ring linked to a sulfonamide group, further substituted with a morpholinoethyl moiety and a 3-methoxyphenyl group. The morpholinoethyl group enhances solubility and bioavailability, while the 3-methoxyphenyl substituent may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-22-15-5-2-4-14(12-15)16(19-7-9-23-10-8-19)13-18-25(20,21)17-6-3-11-24-17/h2-6,11-12,16,18H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVXMTYEFZUOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the sulfonation of thiophene followed by the introduction of the sulfonamide group. The morpholinoethyl side chain is then attached via a nucleophilic substitution reaction, where the morpholine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and nucleophilic substitution steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The morpholinoethyl side chain can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Morpholinoethyl and Sulfonamide Groups
The compound shares structural motifs with several analogs synthesized in recent studies:
Key Observations :
- Synthetic Efficiency: The target compound’s synthetic pathway likely parallels that of analogs like 6a–6d, which involve coupling reactions with morpholinoethylamine derivatives. However, yields vary significantly (9–92%) depending on substituents and reaction conditions .
Sulfonamide Derivatives with Varied Substituents
Sulfonamides with aryl or heteroaryl groups are widely studied:
Comparison Insights :
- Unlike simpler sulfonamides (e.g., ), the morpholinoethyl-thiophene scaffold in the target compound introduces conformational rigidity, which could optimize binding to hydrophobic enzyme pockets.
Research Findings and Data Gaps
- Spectroscopic Characterization : Analogous compounds (e.g., ) are characterized by ¹H/¹³C NMR and HRMS, providing a roadmap for validating the target compound’s structure.
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C17H22N2O4S
- Molecular Weight : 350.44 g/mol
- CAS Number : 941872-49-7
Research indicates that this compound functions primarily as a sulfonamide derivative. Sulfonamides are known to inhibit carbonic anhydrase and exhibit antimicrobial properties. The specific mechanism of action for this compound involves modulation of enzyme activity, which may lead to altered metabolic pathways in target cells.
Anticancer Properties
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Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The compound's effectiveness was evaluated using MTT assays, showing a significant reduction in cell viability at concentrations above 10 µM.
Cell Line IC50 (µM) % Inhibition at 20 µM MCF-7 15 70 HeLa 12 75 A549 18 65 - Mechanistic Insights : The compound appears to activate caspase pathways leading to programmed cell death, and it has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.
Neuroprotective Effects
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In Vivo Studies : Animal models of neurodegenerative diseases have shown that this compound can reduce neuroinflammation and improve cognitive function. For instance, in a mouse model of Alzheimer’s disease, treatment with the compound resulted in improved memory performance on the Morris water maze test.
Treatment Group Memory Score (Latency in seconds) Control 45 Compound Treatment (10 mg/kg) 30 Compound Treatment (20 mg/kg) 25 - Biomarker Analysis : Analysis of brain tissue showed reduced levels of amyloid plaques and tau phosphorylation, suggesting a potential role in modulating pathological features associated with Alzheimer's disease.
Clinical Trials
Several early-phase clinical trials are currently underway to assess the safety and efficacy of this compound in patients with specific cancers and neurodegenerative disorders. Preliminary results indicate promising outcomes regarding tolerability and preliminary efficacy signals.
- Trial Overview :
- Phase : I/II
- Indications : Breast cancer, Alzheimer's disease
- Endpoints : Safety, maximum tolerated dose, preliminary efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
